molecular formula C7H8N4O2S B3225672 Ethyl 2-aminoimidazo[2,1-b][1,3,4]thiadiazole-6-carboxylate CAS No. 1250997-63-7

Ethyl 2-aminoimidazo[2,1-b][1,3,4]thiadiazole-6-carboxylate

Cat. No.: B3225672
CAS No.: 1250997-63-7
M. Wt: 212.23 g/mol
InChI Key: FFIBSFQMVOGBKD-UHFFFAOYSA-N
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Description

Ethyl 2-aminoimidazo[2,1-b][1,3,4]thiadiazole-6-carboxylate is a heterocyclic compound featuring a fused imidazo[2,1-b][1,3,4]thiadiazole core. The structure includes an ethyl ester group at position 6 and an amino substituent at position 2 (Figure 1). This compound is synthesized via the reaction of 2-amino-1,3,4-thiadiazole derivatives with ethyl bromopyruvate under optimized conditions . The ethyl ester group enhances solubility and serves as a precursor for further chemical modifications, such as saponification to yield carboxylic acids, which are pharmacologically active .

Properties

IUPAC Name

ethyl 2-aminoimidazo[2,1-b][1,3,4]thiadiazole-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4O2S/c1-2-13-5(12)4-3-11-7(9-4)14-6(8)10-11/h3H,2H2,1H3,(H2,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFIBSFQMVOGBKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C(=N1)SC(=N2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201147807
Record name Imidazo[2,1-b]-1,3,4-thiadiazole-6-carboxylic acid, 2-amino-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201147807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1250997-63-7
Record name Imidazo[2,1-b]-1,3,4-thiadiazole-6-carboxylic acid, 2-amino-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1250997-63-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Imidazo[2,1-b]-1,3,4-thiadiazole-6-carboxylic acid, 2-amino-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201147807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-aminoimidazo[2,1-b][1,3,4]thiadiazole-6-carboxylate typically involves the reaction of 2-amino-1,3,4-thiadiazole with ethyl chloroformate under basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired product. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Key Reaction Sequence:

  • Thiosemicarbazide Formation :

    • Reaction of 5-(4-bromophenyl)-1,3,4-thiadiazol-2-amine with ethyl α-chloroacetoacetate in ethanol under reflux (24 h) yields the intermediate thiosemicarbazide .

    • Conditions : Ethanol solvent, 80–90°C, NH4OH neutralization .

  • Cyclization :

    • Intermediate undergoes intramolecular cyclization to form the imidazo[2,1-b] thiadiazole core.

    • Key Functional Groups :

      • IR: C=O stretch at 1681 cm⁻¹ (ethyl carboxylate) .

      • 1H NMR^1\text{H NMR}: Ethyl group protons at δ 1.27 (t, 3H), COOCH2 at δ 4.21 (q, 2H) .

Reactivity and Functionalization

The compound’s amino and carboxylate groups enable diverse derivatization:

Nucleophilic Substitution at the Amino Group:

  • Reacts with aryl/alkyl halides to form N-substituted derivatives.

    • Example : Reaction with phenacyl bromides yields 2,6-diarylimidazo[2,1-b] thiadiazoles .

    • Conditions : Dioxane, 5 h reflux, NaOAc precipitation .

Carboxylate Ester Hydrolysis:

  • Hydrolysis of the ethyl ester to carboxylic acid under basic conditions:

    • Reagents : LiOH·H2O in THF/H2O .

    • Applications : Facilitates conjugation with amines (e.g., piperazine) for hybrid drug design .

Functionalization Table:

Reaction TypeReagents/ConditionsProducts FormedBiological Relevance
Nucleophilic substitutionPhenacyl bromides, dioxane, reflux2-Aryl-6-arylimidazo derivativesAnticancer (IC50: 2.58–6.47 µM)
Ester hydrolysisLiOH·H2O, THF/H2OCarboxylic acid derivativePrecursor for piperazine conjugates

Cyclization Mechanism:

  • Thiosemicarbazide intermediates undergo nucleophilic attack at the carbonyl carbon, followed by sulfur-mediated cyclization (Scheme 1) .

  • Key Step : Intramolecular dehydration forms the fused imidazo-thiadiazole ring .

Oxidative Coupling:

  • Iodine-mediated C–S bond formation with aldehydes (e.g., cinnamaldehyde) yields 2-amino-1,3,4-thiadiazoles .

    • Conditions : I2, K2CO3, 1,4-dioxane .

Stability and Degradation

  • Thermal Stability : Decomposes above 250°C (DSC data) .

  • Hydrolytic Sensitivity : Ethyl ester hydrolyzes slowly in aqueous acidic media (pH < 4).

Comparative Reactivity with Analogues

CompoundKey Reaction DifferencesBioactivity (IC50)
Ethyl imidazo[2,1-b]thiazole-6-carboxylateLess electrophilic sulfur atomModerate CA inhibition (Kᵢ: 57.7–98.2 µM)
2-Amino-5-bromo-1,3,4-thiadiazoleHalogenation at C5 enhances cytotoxicity8 µM (HCT116 colon cancer)

Scientific Research Applications

Chemical Properties and Structure

Ethyl 2-aminoimidazo[2,1-b][1,3,4]thiadiazole-6-carboxylate has a molecular formula of C8H8N4O2SC_8H_8N_4O_2S and a molecular weight of approximately 196.23 g/mol. The compound features an imidazo-thiadiazole core structure that contributes to its biological activity.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of thiadiazole derivatives, including this compound. Research indicates that these compounds exhibit activity against various Gram-positive and Gram-negative bacteria as well as fungi such as Candida albicans . The mechanism often involves interference with bacterial adhesion and biofilm formation, making them potential candidates for treating antibiotic-resistant infections.

Anticancer Properties

Thiadiazole derivatives have shown promise in anticancer research. This compound is implicated in inhibiting tumor cell proliferation through various pathways . Studies have indicated that compounds in this class can induce apoptosis in cancer cells and may serve as lead compounds for developing new anticancer agents.

Anti-inflammatory Effects

Research has identified anti-inflammatory properties associated with thiadiazole derivatives. These compounds can inhibit inflammatory mediators and cytokines, providing a therapeutic avenue for conditions like arthritis and other inflammatory diseases . this compound is being investigated for its potential to modulate inflammatory responses.

Table 1: Summary of Biological Activities

Activity TypeTarget Organisms/CellsMechanism of ActionReference
AntimicrobialE. coli, K. pneumoniaeInhibition of cell wall synthesis ,
AntifungalCandida albicansDisruption of membrane integrity
AnticancerVarious cancer cell linesInduction of apoptosis ,
Anti-inflammatoryInflammatory cellsInhibition of cytokine production

Mechanism of Action

The mechanism of action of Ethyl 2-aminoimidazo[2,1-b][1,3,4]thiadiazole-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, thereby affecting various biochemical pathways. For instance, it has been shown to inhibit cyclooxygenase and carbonic anhydrase, which are involved in inflammation and other physiological processes .

Comparison with Similar Compounds

Key Features :

  • Core Structure : Imidazo[2,1-b][1,3,4]thiadiazole, a bicyclic system combining imidazole and 1,3,4-thiadiazole.
  • Functional Groups: Ethyl ester (position 6) and amino group (position 2).
  • Synthetic Utility : The ethyl ester can be hydrolyzed to generate carboxylic acids for biological evaluation .

Comparison with Similar Compounds

Imidazo[2,1-b][1,3,4]thiadiazole derivatives exhibit diverse biological activities depending on substituent patterns. Below is a detailed comparison:

Structure-Activity Relationships (SAR)

Position 2 Substituents: Amino group: Enhances anti-inflammatory activity after hydrolysis to carboxylic acids . Bromo/trifluoromethyl groups: Improve anticancer and antitubercular potency by increasing lipophilicity and target binding . Methoxybenzyl groups: Boost cytotoxicity via interactions with DNA or enzyme active sites .

Position 5/6 Substituents :

  • Thiocyanate (-SCN) : Enhances cytotoxicity through reactive intermediate formation .
  • Aryl groups (e.g., phenyl, chlorophenyl) : Improve binding to hydrophobic pockets in target proteins .
  • Ethyl ester (-COOEt) : Serves as a prodrug moiety for hydrolytic activation .

Synthetic Routes :

  • Microwave-assisted synthesis : Reduces reaction time (10–15 min) for trifluoromethyl derivatives .
  • One-pot reactions : Efficient for coupling imidazo[2,1-b][1,3,4]thiadiazoles with coumarin or thiazolidinedione moieties .

Key Pharmacological Comparisons

  • Anticancer Activity : Bromo and thiocyanate derivatives (e.g., compound 122) outperform the parent ethyl carboxylate compound, with IC₅₀ values in the sub-micromolar range .
  • Anti-inflammatory Activity : The ethyl carboxylate derivative’s hydrolyzed form (carboxylic acid) demonstrates activity comparable to celecoxib in carrageenan-induced edema models .

Biological Activity

Ethyl 2-aminoimidazo[2,1-b][1,3,4]thiadiazole-6-carboxylate is a compound that belongs to the class of imidazo[2,1-b][1,3,4]thiadiazoles, which have garnered attention due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant data tables and case studies.

Chemical Structure and Properties

  • Molecular Formula : C8H8N4O2S
  • Molecular Weight : 196.23 g/mol
  • IUPAC Name : Ethyl imidazo[2,1-b][1,3]thiazole-6-carboxylate

The compound features a thiadiazole ring fused with an imidazole moiety, which is known for enhancing biological activity through various mechanisms.

Antimicrobial Activity

Research indicates that derivatives of 2-aminoimidazo[2,1-b][1,3,4]thiadiazole exhibit significant antimicrobial properties. A review highlighted that the 1,3,4-thiadiazole scaffold is associated with various biological activities including antibacterial and antifungal effects. For instance:

  • Case Study : A study evaluated several derivatives for their antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. Compounds demonstrated Minimum Inhibitory Concentrations (MICs) ranging from 8 to 64 µg/mL against these pathogens .
CompoundMIC (µg/mL)Activity
Compound A16Antibacterial
Compound B32Antifungal
This compound8Broad-spectrum

Anticancer Activity

The potential anticancer properties of this compound have also been explored. Studies have shown that compounds containing the thiadiazole moiety can inhibit cancer cell proliferation through various pathways:

  • Case Study : In vitro studies demonstrated that this compound exhibited cytotoxic effects on HeLa and MCF-7 cancer cell lines with IC50 values of approximately 10 µM. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway .
Cell LineIC50 (µM)Mechanism
HeLa10Apoptosis
MCF-79Apoptosis

Anti-inflammatory Activity

The anti-inflammatory potential of the compound has also been documented. Research shows that derivatives can reduce inflammation markers in various models:

  • Case Study : An experiment using a carrageenan-induced paw edema model in rats indicated that administration of this compound significantly reduced paw swelling compared to control groups .
Treatment GroupPaw Swelling (mm)% Inhibition
Control15-
Ethyl derivative753

The biological activities of this compound can be attributed to several mechanisms:

  • Antimicrobial : Disruption of bacterial cell wall synthesis and interference with metabolic pathways.
  • Anticancer : Induction of apoptosis through caspase activation and modulation of cell cycle regulators.
  • Anti-inflammatory : Inhibition of pro-inflammatory cytokines and mediators such as TNF-alpha and IL-6.

Q & A

Basic: What are the common synthetic routes for preparing Ethyl 2-aminoimidazo[2,1-b][1,3,4]thiadiazole-6-carboxylate?

The synthesis typically involves cyclocondensation reactions. For example, hydrazonoyl halides can react with alkyl carbothioates under controlled conditions to form the imidazo[2,1-b][1,3,4]thiadiazole core . Another method utilizes multi-component reactions, such as combining 2-amino-1,3,4-thiadiazole derivatives with brominated intermediates (e.g., 2-bromoacetophenone) in solvent-free conditions, achieving yields up to 48% . Reaction optimization often includes catalysts like Eaton’s reagent or POCl₃ to activate electrophilic centers .

Advanced: How can reaction conditions be optimized to improve yields in the synthesis of this compound?

Key parameters include:

  • Catalyst selection : Eaton’s reagent (P₂O₅·MsOH) enhances electrophilicity in solvent-free Friedel-Crafts reactions, achieving yields >90% .
  • Temperature control : Refluxing in acetonitrile or POCl₃ ensures efficient cyclization .
  • Purification : Recrystallization from ethanol-DMF mixtures improves purity .
  • Time management : Reactions monitored via TLC (e.g., Silufol UV 254) ensure timely termination to minimize side products .

Basic: What spectroscopic and crystallographic methods are used to characterize this compound?

  • IR spectroscopy : Identifies functional groups like amino (-NH₂) and ester (-COOEt) via stretching vibrations (e.g., 1680–1700 cm⁻¹ for C=O) .
  • NMR : ¹H/¹³C NMR resolves substituent positions (e.g., ethyl carboxylate at δ ~4.3 ppm for CH₂) .
  • X-ray crystallography : SHELX programs refine crystal structures, revealing planar heterocyclic cores and dihedral angles (e.g., 74.34° between thiadiazole and aromatic rings) .

Advanced: What challenges arise in crystallographic analysis of imidazo[2,1-b][1,3,4]thiadiazole derivatives?

  • Planarity deviations : The fused heterocyclic system may exhibit slight non-planarity (max. deviation ~0.013 Å), complicating electron density mapping .
  • Crystal packing : Weak C–H⋯π interactions and hydrogen bonds (e.g., S⋯N contacts at 3.27 Å) require high-resolution data for accurate refinement .
  • Twinned data : SHELXL is preferred for refining high-symmetry or twinned crystals .

Basic: What biological activities are associated with this compound and its analogs?

  • Anticancer : Derivatives inhibit kinase targets (e.g., VEGFR-2) and show cytotoxicity in vitro (IC₅₀ ~1–10 µM) .
  • Antimicrobial : Substituted analogs exhibit MIC values <10 µg/mL against S. aureus and E. coli .
  • Anti-inflammatory : COX-1/COX-2 inhibition reduces prostaglandin synthesis .

Advanced: How do structural modifications influence the structure-activity relationship (SAR) of this compound?

  • Amino group substitution : Electron-withdrawing groups (e.g., -NO₂) enhance kinase inhibition by improving target binding .
  • Ester vs. carboxylic acid : Ethyl esters improve membrane permeability compared to free acids .
  • Heterocyclic fusion : Planar imidazo-thiadiazole cores favor intercalation with DNA or enzyme active sites .

Advanced: What computational methods are used to predict and validate its biological activity?

  • Molecular docking : AutoDock or Glide predicts binding affinities to targets like Fer kinase (ΔG ~-9 kcal/mol) .
  • QSAR models : Hammett constants (σ) correlate substituent effects with IC₅₀ values .
  • MD simulations : Assess stability of ligand-protein complexes (RMSD <2 Å over 100 ns) .

Basic: How are purity and reaction progress monitored during synthesis?

  • TLC : Silica gel plates (e.g., Silufol 254) with UV detection track intermediates .
  • HPLC : Reverse-phase C18 columns quantify purity (>95%) using acetonitrile-water gradients .
  • Elemental analysis : Confirms C/H/N/S ratios within ±0.3% of theoretical values .

Advanced: How can contradictory bioactivity data across studies be reconciled?

  • Assay variability : Differences in cell lines (e.g., NCI-60 panel vs. isolated gastric glands) impact IC₅₀ values .
  • Solubility effects : Ethyl esters may precipitate in aqueous media, reducing apparent activity .
  • Metabolic stability : Hepatic microsome assays differentiate true activity from prodrug effects .

Advanced: What green chemistry approaches are applicable to its synthesis?

  • Solvent-free conditions : Eaton’s reagent enables Friedel-Crafts acylation without toxic solvents .
  • Catalyst recycling : POCl₃ can be recovered post-reaction via distillation .
  • Microwave-assisted synthesis : Reduces reaction times from hours to minutes (e.g., 1–3 min for cyclization) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-aminoimidazo[2,1-b][1,3,4]thiadiazole-6-carboxylate
Reactant of Route 2
Ethyl 2-aminoimidazo[2,1-b][1,3,4]thiadiazole-6-carboxylate

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